

Comparative analysis of Aspergillopepsin I from different Aspergillus species

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A Comparative Guide to Aspergillopepsin I from Diverse Aspergillus Species

For Researchers, Scientists, and Drug Development Professionals

Aspergillopepsin I (EC 3.4.23.18), a secreted aspartic protease, is a key enzyme produced by various species of the genus Aspergillus. Its ability to hydrolyze a broad range of proteins and its unique substrate specificity, which includes the capacity to cleave after lysine residues, distinguishes it from many other aspartic proteases.[1][2] This characteristic makes

Aspergillopepsin I a subject of significant interest in various fields, from industrial applications to its potential role in fungal pathogenesis. This guide provides a comparative analysis of Aspergillopepsin I from different Aspergillus species, presenting key performance data, detailed experimental protocols, and visualizations of its functional and experimental workflows.

Comparative Performance of Aspergillopepsin I

The biochemical and enzymatic properties of **Aspergillopepsin I** can vary between different Aspergillus species. These variations can influence the enzyme's efficiency and suitability for specific applications. The following table summarizes key quantitative data for **Aspergillopepsin I** from several prominent Aspergillus species.



Property	Aspergill us niger	Aspergill us oryzae	Aspergill us saitoi	Aspergill us fumigatu s	Aspergill us phoenicis	Aspergill us luchuensi s
Molecular Weight (kDa)	~50[2]	~42[3]	34.3[2]	~38-39[2]	Not specified	~35-45
Isoelectric Point (pI)	4.6[2]	Not specified	Not specified	4.2	Not specified	Not specified
Optimal pH	3.0[2]	3.0 - 4.2[4]	2.5 - 3.0[2]	5.0 (with elastin- Congo red) [2]	Not specified	~3.0
Optimal Temperatur e (°C)	60[2]	Not specified	Not specified	Not specified	55	~60
Km (Casein)	1.02 mM[2], 2.44 mg/mL[5]	Not specified	Not specified	Not specified	Not specified	Not specified
Vmax (Casein)	2.2 μmol/min[2]	Not specified	Not specified	Not specified	Not specified	Not specified
kcat (Synthetic Substrates)	Not specified	1.65 s-1 (Z-His- Phe-Phe- OEt)[4]	Not specified	Not specified	Not specified	Not specified

Note: The kinetic parameters (Km and Vmax) are highly dependent on the substrate and assay conditions. The data presented here for Aspergillus niger was obtained using casein as the substrate.[2][5] For Aspergillus oryzae, kcat values were determined using synthetic peptide substrates.[4] Direct comparison of these values should be made with caution.

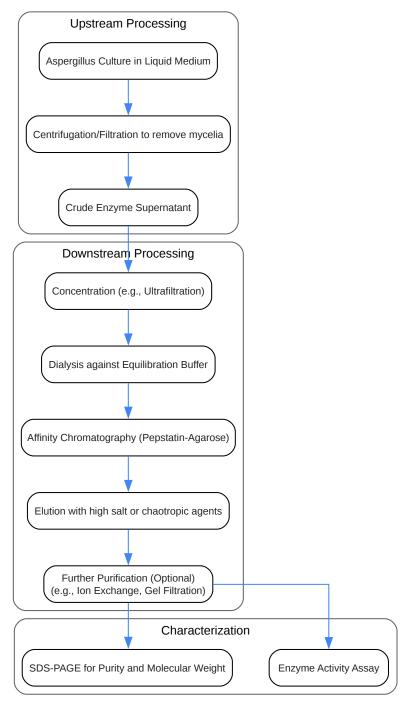


Experimental Protocols Purification of Aspergillopepsin I

A general workflow for the purification of **Aspergillopepsin I** from Aspergillus culture filtrate is outlined below. This protocol can be adapted for different species with minor modifications.



General Workflow for Aspergillopepsin I Purification





Substrate P1 Lysine P1' Hydrophobic Residue P1' Hydrophobic Residue Catalytic Action Enzyme Active Site Asp76 (on flap) Ser78 (on flap) Catalytic Asp32 Catalytic Asp215

Key Residues in Aspergillopepsin I Active Site for Substrate Binding

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